(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid, also known by its CAS number 262301-38-2, is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The molecular formula of this compound is C₁₅H₂₁NO₄, and it has a molecular weight of 279.33 g/mol. This compound features a propanoic acid backbone with a 2-methylbenzyl substituent, which contributes to its unique properties and potential applications in medicinal chemistry and biochemistry.
The chemical reactivity of (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves the cleavage of the tert-butoxycarbonyl group under acidic or basic conditions, which exposes the amine functionality for further reactions. This property is crucial in peptide synthesis, where the amino group can participate in coupling reactions to form peptide bonds. Additionally, the carboxylic acid moiety can undergo standard reactions such as esterification and amidation.
The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves several steps:
These methods highlight the importance of protecting groups in synthesizing complex amino acids.
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid has potential applications in:
Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid focus on its binding affinity towards specific receptors or enzymes. Such studies are essential for understanding its potential biological effects and therapeutic applications. While detailed interaction data for this specific compound may be scarce, similar compounds have shown interactions with various targets, including:
Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Key Features | 
|---|---|---|---|
| (S)-2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid | 136916-26-2 | 1.00 | Enantiomer with different stereochemistry | 
| (S)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid | 181140-88-5 | 0.95 | Contains a phenyl group instead of a methylbenzyl | 
| (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid | 101555-61-7 | 0.90 | Similar structure but different substituents | 
| (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | 170848-34-7 | 0.90 | Iodinated derivative with potential different reactivity | 
These comparisons highlight the uniqueness of (R)-3-((tert-butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid while also showcasing its relationship with other compounds in terms of structure and potential applications.